molecular formula C25H29F3N2O3 B11215060 2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11215060
M. Wt: 462.5 g/mol
InChI Key: LBBZDLVMHILUDD-UHFFFAOYSA-N
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Description

2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Piperidinylcarbonyl Group: This step might involve the reaction of the quinoline core with a piperidine derivative under suitable conditions.

    Addition of the Trifluoromethoxyphenyl Group: This can be done through a substitution reaction using a trifluoromethoxyphenyl halide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: Various substitution reactions can occur, especially involving the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act on specific biological targets to treat diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

What sets 2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H29F3N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

2,7,7-trimethyl-3-(piperidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C25H29F3N2O3/c1-15-20(23(32)30-11-5-4-6-12-30)21(16-7-9-17(10-8-16)33-25(26,27)28)22-18(29-15)13-24(2,3)14-19(22)31/h7-10,21,29H,4-6,11-14H2,1-3H3

InChI Key

LBBZDLVMHILUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCCCC4

Origin of Product

United States

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